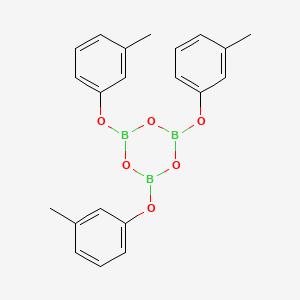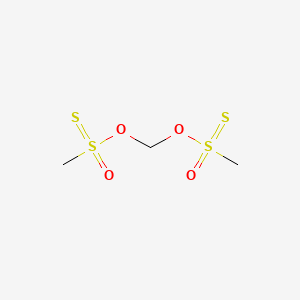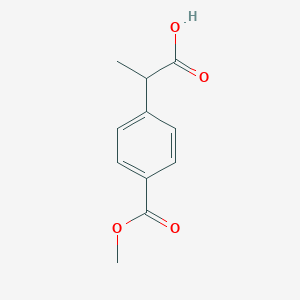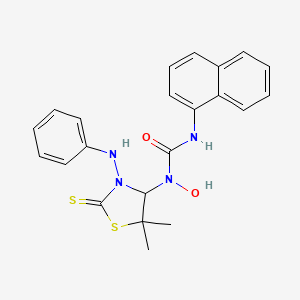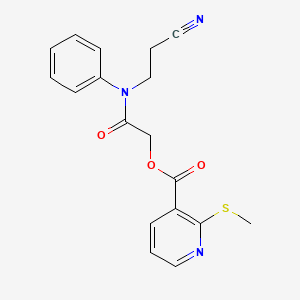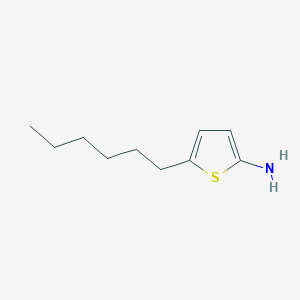
5-Hexylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexylthiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an amine group attached to the thiophene ring, along with a hexyl chain. Thiophenes are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylthiophen-2-amine typically involves the following steps:
Formation of 5-Hexylthiophene: This can be achieved through the reaction of hexylmagnesium bromide with 2-bromothiophene in the presence of a palladium catalyst.
Amination: The resulting 5-Hexylthiophene is then subjected to amination using ammonia or an amine source under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Hexylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amine group to an imine or other derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imines and other amine derivatives.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
5-Hexylthiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is employed in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Hexylthiophen-2-amine depends on its application. In organic electronics, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport. In biological systems, the amine group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophen-2-amine: Similar structure but with a methyl group instead of a hexyl chain.
5-Phenylthiophen-2-amine: Contains a phenyl group attached to the thiophene ring.
5-Ethylthiophen-2-amine: Features an ethyl group in place of the hexyl chain.
Uniqueness
5-Hexylthiophen-2-amine is unique due to the presence of the hexyl chain, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in the design of materials for organic electronics and other advanced applications.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
5-hexylthiophen-2-amine |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6,11H2,1H3 |
InChI Key |
DMTAFIPPHNYZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


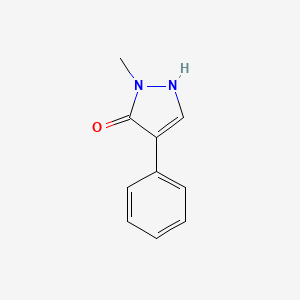
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
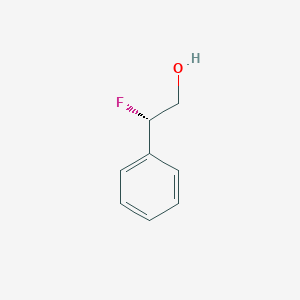
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
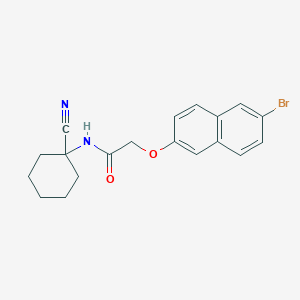
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
